BenchChemオンラインストアへようこそ!

BCN-PEG1-Val-Cit-OH

SPAAC Click Chemistry Bioorthogonal

Engineered for high-precision ADC construction, BCN-PEG1-Val-Cit-OH is a heterobifunctional linker integrating a BCN group for SPAAC click chemistry with a Val-Cit dipeptide for selective intracellular cleavage. Its low-lipophilic BCN and PEG1 spacer minimize aggregation, enabling higher DAR conjugates. Crucial for reproducible, homogeneous bioconjugates with predictable payload release kinetics.

Molecular Formula C27H43N5O8
Molecular Weight 565.7 g/mol
Cat. No. B8114159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG1-Val-Cit-OH
Molecular FormulaC27H43N5O8
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2
InChIInChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23+/m0/s1
InChIKeyZMNHKMPWSOWDHJ-KITTYXGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[(2R)-2-[3-[2-(9-Bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid: A BCN-Based Cleavable Linker for Precision Bioconjugation


The compound is a synthetic, heterobifunctional linker molecule that integrates a bicyclo[6.1.0]non-4-yne (BCN) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry with a cathepsin B-cleavable valine-citrulline dipeptide sequence . It serves as a modular tool for constructing targeted drug conjugates, where the BCN moiety enables highly specific, bioorthogonal attachment to azide-labeled biomolecules, and the valine-citrulline motif ensures the selective, enzyme-triggered release of a cytotoxic payload within tumor cells .

Why a Simple 'BCN' or 'VC-PAB' Replacement is Inadequate: The Critical Role of Linker Architecture in (2S)-2-[[(2R)-2-[3-[2-(9-Bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid


Substituting this compound with a generic 'BCN reagent' or a standalone 'VC-PAB' linker is fundamentally flawed because its performance hinges on the precise, integrated design of its three functional domains. The reaction kinetics of the BCN group are highly dependent on the local chemical environment and can vary by orders of magnitude compared to other strained alkynes like DBCO or DIBO [1]. Furthermore, the stability and cleavage kinetics of the valine-citrulline dipeptide are influenced by its flanking groups, including the linker's hydrophilicity, which directly impacts conjugate aggregation and in vivo efficacy [2]. Simply mixing components does not replicate the spatially controlled, efficient, and predictable bioorthogonal conjugation and subsequent intracellular cleavage that this unified molecular architecture provides. The specific combination of a BCN moiety, a short PEG spacer, and the Val-Cit dipeptide is engineered for a specific performance profile, and any deviation will result in unquantifiable changes to conjugation efficiency, payload release rate, and overall conjugate stability [3].

Quantitative Differentiation of (2S)-2-[[(2R)-2-[3-[2-(9-Bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid: A Comparative Evidence Guide for Scientific Selection


SPAAC Reaction Kinetics of the BCN Moiety: A Quantitative Comparison with DBCO, DIBO, and DIFO

The BCN (bicyclo[6.1.0]non-4-yne) group in this compound enables copper-free click chemistry. Its reaction rate with an organic azide is a critical performance parameter. When compared to other prominent strained alkynes, BCN demonstrates a specific, quantified reaction rate constant [1]. Notably, BCN's reactivity can be significantly accelerated when paired with electron-deficient aryl azides, a phenomenon not observed to the same degree with all cyclooctynes [2].

SPAAC Click Chemistry Bioorthogonal Kinetics

Hydrophilicity Advantage of BCN over DBCO: Impact on Aqueous Bioconjugation

The physicochemical properties of the strained alkyne significantly impact conjugate behavior. BCN-based linkers are documented to provide lower lipophilicity compared to their dibenzocyclooctyne (DBCO) counterparts, which is beneficial for reactions performed in aqueous solutions [1]. This is a critical advantage when constructing antibody-drug conjugates (ADCs), where excessive hydrophobicity of the linker-payload can induce aggregation and limit the achievable drug-to-antibody ratio (DAR) [2].

Bioconjugation Hydrophilicity Aggregation ADC

Symmetrical Structure of BCN Eliminates Stereoisomer Formation, Unlike DBCO

A key structural advantage of the BCN moiety is its plane of symmetry (Cs symmetry). This feature ensures that the SPAAC reaction with an azide yields a single stereoisomeric triazole product [1]. In contrast, DBCO lacks this symmetry, leading to the formation of a mixture of stereoisomers upon conjugation, which complicates purification and subsequent analytical characterization [1].

Click Chemistry Stereochemistry Purity Analytical

BCN's Broader Reactivity Profile: Compatibility with Tetrazines Beyond SPAAC

While DBCO's reactivity is largely limited to azides (SPAAC) and nitrones (SPANC), the BCN moiety exhibits a broader bioorthogonal reactivity profile. It is also highly reactive in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines and in photoclick reactions with tetrazoles, offering exceptional reaction rates in these alternative pathways [REFS-1, REFS-2, REFS-3].

Bioorthogonal IEDDA Tetrazine SPANC

Validated Application Scenarios for (2S)-2-[[(2R)-2-[3-[2-(9-Bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid Based on Differentiated Evidence


Construction of High-DAR, Low-Aggregation Antibody-Drug Conjugates (ADCs)

This compound is ideally suited for synthesizing next-generation ADCs. The BCN group's inherent lower lipophilicity compared to DBCO [1] and its symmetrical structure that prevents stereoisomer formation [1] directly address two major development hurdles: conjugate aggregation and analytical complexity. This enables the construction of ADCs with higher drug-to-antibody ratios (DARs) and better-defined, more homogeneous products, leading to improved stability and efficacy as demonstrated in related systems [2].

Site-Specific Bioconjugation for Precision Protein Engineering

The rapid and specific SPAAC reaction of the BCN group with azide-labeled proteins or antibodies (k = 0.14 M⁻¹ s⁻¹) [3] enables efficient, site-specific conjugation. The predictability of the reaction, yielding a single product due to BCN's symmetry [1], is crucial for applications requiring well-defined, homogeneous conjugates, such as the development of targeted fluorescent probes or therapeutic proteins, where reproducibility is paramount.

Multi-Component Labeling and Complex Bioconjugation Workflows

The BCN moiety's ability to participate in SPAAC, SPANC, and IEDDA reactions provides exceptional orthogonality. This allows researchers to incorporate this linker into more complex, multi-step bioconjugation strategies [REFS-1, REFS-4]. For instance, a biomolecule can be modified with an azide for SPAAC, a tetrazine for IEDDA, and a nitrone for SPANC, and this BCN-based linker can be directed to react selectively with one of these partners in a defined sequence, enabling the assembly of sophisticated bioconjugates that are not possible with more restricted linkers like DBCO [1].

Cathepsin B-Responsive Drug Delivery Systems

The valine-citrulline (Val-Cit) dipeptide sequence is a well-established substrate for the lysosomal cysteine protease cathepsin B, which is overexpressed in many cancer cells . This compound incorporates this cleavable motif, enabling the design of drug conjugates where the cytotoxic payload is released selectively within the tumor cell lysosome, sparing healthy tissues. This targeted release mechanism is a cornerstone of many clinically approved and investigational ADCs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCN-PEG1-Val-Cit-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.